(1,1-Dihydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
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Overview
Description
2H-Isoindole-2-acetic acid, 1,3-dihydro-1,1-dihydroxy-3-oxo- is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of isoindoles, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-acetic acid, 1,3-dihydro-1,1-dihydroxy-3-oxo- typically involves the reaction of phthalimide with glycine methyl ester under basic conditions. This reaction yields the methyl ester of the compound, which can then be hydrolyzed to obtain the free acid form .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2H-Isoindole-2-acetic acid, 1,3-dihydro-1,1-dihydroxy-3-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to the presence of the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2H-Isoindole-2-acetic acid, 1,3-dihydro-1,1-dihydroxy-3-oxo- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Isoindole-2-acetic acid, 1,3-dihydro-1,1-dihydroxy-3-oxo- involves its interaction with specific molecular targets and pathways. The compound’s isoindole ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-: This compound has a similar structure but differs in its methyl group substitution.
N-Phthalyl-DL-alanine: Another related compound with a phthalimide group attached to an alanine residue.
Uniqueness
2H-Isoindole-2-acetic acid, 1,3-dihydro-1,1-dihydroxy-3-oxo- is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
515145-08-1 |
---|---|
Molecular Formula |
C10H9NO5 |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
2-(1,1-dihydroxy-3-oxoisoindol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO5/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11,15)16/h1-4,15-16H,5H2,(H,12,13) |
InChI Key |
LYLGCISMMRUELT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2(O)O)CC(=O)O |
Origin of Product |
United States |
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